molecular formula C11H17BO3 B8430053 2-(Isopentyloxy)phenylboronic acid

2-(Isopentyloxy)phenylboronic acid

Katalognummer: B8430053
Molekulargewicht: 208.06 g/mol
InChI-Schlüssel: HVGMKBLAWGVTMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Isopentyloxy)phenylboronic acid is an arylboronic acid derivative featuring a phenyl ring substituted with an isopentyloxy group (–O–CH2CH2CH(CH3)2) at the ortho position and a boronic acid (–B(OH)2) group. This compound is of interest due to the unique steric and electronic effects imparted by the branched isopentyloxy substituent, which enhances lipophilicity and modulates reactivity. Arylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, saccharide sensing, and biomedical applications due to their ability to form reversible covalent bonds with diols .

Eigenschaften

Molekularformel

C11H17BO3

Molekulargewicht

208.06 g/mol

IUPAC-Name

[2-(3-methylbutoxy)phenyl]boronic acid

InChI

InChI=1S/C11H17BO3/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3

InChI-Schlüssel

HVGMKBLAWGVTMG-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=CC=C1OCCC(C)C)(O)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Alkoxy Substituents

Alkoxy-substituted phenylboronic acids vary in chain length and branching, influencing their physicochemical properties and applications.

  • 2-Methoxyphenylboronic Acid :

    • Substituent : Methoxy (–OCH3).
    • Synthesis : Prepared via Grignard reagent reactions (73% yield) .
    • Properties : Lower molecular weight (151.95 g/mol) and higher polarity compared to isopentyloxy derivatives.
    • Applications : Intermediate in organic synthesis and drug development .
  • 2-Isobutoxyphenylboronic Acid :

    • Substituent : Isobutoxy (–O–CH2CH(CH3)2).
    • Properties : Molecular weight 194.04 g/mol (C10H15BO3). The shorter branched chain reduces steric hindrance compared to isopentyloxy derivatives .
  • 2-(Methoxymethyl)phenylboronic Acid :

    • Substituent : Methoxymethyl (–CH2OCH3).
    • Properties : Molecular weight 165.98 g/mol (C8H11BO3). The ether linkage enhances flexibility and solubility .

Key Insight : Larger alkoxy groups (e.g., isopentyloxy) increase lipophilicity, improving membrane permeability in ion transport studies . However, steric bulk may reduce binding affinity for diols compared to smaller substituents like methoxy .

Aminomethyl Derivatives

2-(Aminomethyl)phenylboronic acids are designed for saccharide recognition at physiological pH.

  • 2-(N-Methylaminomethyl)phenylboronic Acid: Substituent: –CH2NHCH3. Synthesis: Multi-step processes with challenges in yield and purification . Applications: Saccharide receptors in diagnostics; the amino group enhances water solubility and binding specificity .

Comparison: Unlike aminomethyl derivatives, 2-(isopentyloxy)phenylboronic acid lacks pH-sensitive functional groups, making it less suited for physiological saccharide sensing but more stable in hydrophobic environments.

Halogenated Derivatives

Halogen substituents introduce electron-withdrawing effects, altering reactivity.

  • 3-Chlorophenylboronic Acid: Substituent: Chloro (–Cl) at meta position. Applications: Used in PCR to modulate enzyme activity (e.g., inhibition of snake venom phosphodiesterase) . Properties: Higher Lewis acidity due to electron-withdrawing Cl, enhancing interactions with electron-rich biomolecules .

Key Insight : The electron-donating isopentyloxy group in 2-(isopentyloxy)phenylboronic acid reduces Lewis acidity compared to halogenated derivatives, favoring applications requiring milder reactivity.

Other Functionalized Derivatives

  • 4-(Hydroxymethyl)phenylboronic Acid :

    • Substituent : –CH2OH at para position.
    • Applications : Building block for adsorbent materials and fluorescent probes .
    • Properties : Hydroxymethyl enhances hydrogen bonding, improving selectivity for diols .
  • 2-(Methanesulfonylamino)phenylboronic Acid: Substituent: –NHSO2CH3. Applications: Pharmaceutical intermediate; sulfonamide group aids in metal coordination .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
2-(Isopentyloxy)phenylboronic acid –O–CH2CH2CH(CH3)2 C11H17BO3 ~207.8* Ion transport, hydrophobic assays
2-Methoxyphenylboronic acid –OCH3 C7H9BO3 151.95 Organic synthesis
3-Chlorophenylboronic acid –Cl C6H6BClO2 156.38 PCR modulation
2-(Aminomethyl)phenylboronic acid –CH2NH2 C7H10BNO2 150.97 Saccharide sensing

*Calculated based on structural formula.

Vorbereitungsmethoden

Miyaura Borylation of Aryl Halides

The subsequent Miyaura borylation converts the aryl bromide to the boronic acid. In a representative procedure, aryl halides undergo palladium-catalyzed coupling with bis(pinacolato)diboron. For example, tert-butyl 3-(1-(tert-butoxycarbonyl)-4-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-6-(4-((tert-butoxycarbonylamino)methyl)phenyl)-1H-indazole-1-carboxylate was synthesized using PdCl₂(dppf) and Na₂CO₃ in acetonitrile/water at 85–95°C. Applied to 2-bromo-1-isopentyloxybenzene, this method would employ similar conditions, yielding the target boronic acid after hydrolysis.

Table 2: Miyaura Borylation Parameters

Aryl HalideBoron SourceCatalystBaseSolventTemperatureYieldSource
2-Bromo-1-isopentyloxybenzeneBis(pinacolato)diboronPdCl₂(dppf)KOAcDioxane80°C48%*
*Yield extrapolated from analogous reactions.

Electrophilic Aromatic Substitution

Electrophilic substitution offers an alternative pathway, though regioselectivity challenges arise due to the boronic acid’s meta-directing nature. Patent CN104788484B details nitration of phenylboronic acid using nitric acid and ammonium nitrate in acetic anhydride at 30–50°C. While this method targets nitro derivatives, analogous strategies could theoretically introduce isopentyloxy groups via Friedel-Crafts alkylation. However, the boronic acid’s electron-withdrawing effect impedes electrophilic attack, making this route less feasible without directing groups.

Protective Group Strategies

To circumvent compatibility issues between boronic acids and alkylation conditions, protective group strategies are employed. For instance, converting the boronic acid to a methyliminodiacetic acid (MIDA) boronate stabilizes it during Williamson ether synthesis. A patent demonstrates analogous protection-deprotection sequences for hydroxy-substituted phenylboronic acids, where acetyl chloride and AlCl₃ facilitate demethylation. Post-alkylation, acidic hydrolysis regenerates the boronic acid.

Table 3: Protective Group Approach

StepReagentsConditionsYieldSource
ProtectionMIDA ligandTHF, RT90%*
AlkylationIsopentyl bromide, K₂CO₃Toluene, 80°C75%*
DeprotectionHCl (aq)Reflux85%*
*Theoretical yields based on analogous reactions.

Comparative Analysis of Synthetic Routes

Suzuki-Miyaura Coupling

  • Advantages : High regioselectivity, compatibility with diverse substrates.

  • Limitations : Multi-step synthesis, moderate yields (48–84%).

Direct Borylation

  • Advantages : Single-step, atom-economical.

  • Limitations : Requires specialized catalysts, unverified in provided sources.

Protective Group Method

  • Advantages : Avoids boronic acid sensitivity issues.

  • Limitations : Additional steps reduce overall efficiency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.